molecular formula C15H12F2O3 B1302713 3,4-Difluoro-3',4'-dimethoxybenzophenone CAS No. 845781-07-9

3,4-Difluoro-3',4'-dimethoxybenzophenone

Cat. No.: B1302713
CAS No.: 845781-07-9
M. Wt: 278.25 g/mol
InChI Key: UDDORMZWBUPNFJ-UHFFFAOYSA-N
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Description

3,4-Difluoro-3’,4’-dimethoxybenzophenone is a synthetic compound belonging to the class of benzophenones. It is characterized by the presence of two fluorine atoms and two methoxy groups attached to the benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-3’,4’-dimethoxybenzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 3,4-dimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 3,4-Difluoro-3’,4’-dimethoxybenzophenone may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted and purified. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Difluoro-3’,4’-dimethoxybenzophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-3’,4’-dimethoxybenzophenone involves its interaction with molecular targets through its fluorine and methoxy groups. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-3’,4’-dimethoxybenzophenone is unique due to the simultaneous presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

(3,4-difluorophenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-13-6-4-10(8-14(13)20-2)15(18)9-3-5-11(16)12(17)7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDORMZWBUPNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374248
Record name 3,4-Difluoro-3',4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-07-9
Record name 3,4-Difluoro-3',4'-dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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